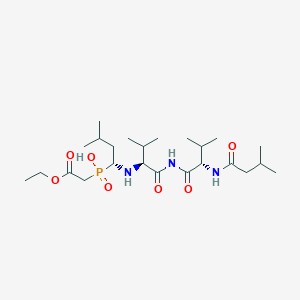
3-甲酰基-4-羟基苯甲酸甲酯
概述
描述
Methyl 3-formyl-4-hydroxybenzoate is an organic compound with the molecular formula C9H8O4. It is also known by other names such as 3-formyl-4-hydroxybenzoic acid methyl ester and 5-(methoxycarbonyl)salicylaldehyde . This compound is characterized by the presence of a formyl group (–CHO) and a hydroxyl group (–OH) attached to a benzene ring, along with a methyl ester group (–COOCH3).
科学研究应用
Methyl 3-formyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: Methyl 3-formyl-4-hydroxybenzoate is used in the production of dyes, pigments, and other specialty chemicals
作用机制
Target of Action
Methyl 3-formyl-4-hydroxybenzoate is a synthetic intermediate used in the synthesis of Roflumilast , a selective phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.
Result of Action
The result of the action of Methyl 3-formyl-4-hydroxybenzoate, through its role in the synthesis of Roflumilast, is the alleviation of symptoms of chronic obstructive pulmonary disease (COPD). By increasing cAMP levels, it reduces inflammation and relaxes the muscles in the airways, improving airflow and making it easier to breathe .
生化分析
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-4-hydroxybenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-formyl-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl 3-formyl-4-hydroxybenzoate may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .
化学反应分析
Types of Reactions
Methyl 3-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), ammonia (NH3)
Major Products Formed
Oxidation: 3-formyl-4-hydroxybenzoic acid
Reduction: 3-hydroxymethyl-4-hydroxybenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
相似化合物的比较
Methyl 3-formyl-4-hydroxybenzoate can be compared with other similar compounds such as:
Methyl 4-hydroxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 3-formyl-4-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties and reactivity.
Methyl 3-formyl-5-hydroxybenzoate:
These comparisons highlight the unique structural features and reactivity of methyl 3-formyl-4-hydroxybenzoate, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
methyl 3-formyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSJCWKOKYOJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179335 | |
| Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24589-99-9 | |
| Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24589-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-formyl-4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-formyl-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the common application of Methyl 3-formyl-4-hydroxybenzoate in chemical synthesis?
A1: Methyl 3-formyl-4-hydroxybenzoate is frequently employed as a precursor for synthesizing Schiff base ligands. These ligands are formed through a condensation reaction between the aldehyde group of Methyl 3-formyl-4-hydroxybenzoate and an amine group. [, ] For instance, it can be reacted with 1,2-diaminocyclohexane to create a new Schiff base ligand. [] This ligand can then be used to form complexes with various metal ions like Mn(III), Fe(III), and Ni(II). []
Q2: Are there alternative synthesis methods available for Methyl 3-formyl-4-hydroxybenzoate besides using it as a starting material?
A2: Yes, Methyl 3-formyl-4-hydroxybenzoate (also known as Methyl 2-hydroxy-5-formylbenzoate) can be synthesized by formylating the corresponding phenol, Methyl 4-hydroxybenzoate, using various strong acids like polyphosphoric acid, methanesulfonic acid, or trifluoroacetic acid. [] This method, using hexamethylenetetramine as the formylating agent, has been reported to yield better results compared to the Duff reaction. []
Q3: How is Methyl 3-formyl-4-hydroxybenzoate characterized structurally?
A3: The synthesized Schiff base ligand derived from Methyl 3-formyl-4-hydroxybenzoate, along with its corresponding metal complexes, can be characterized using several techniques. These include:
- Elemental analysis: This helps determine the elemental composition and purity of the compound. []
- 1H NMR spectroscopy: This provides information about the hydrogen atoms' environment and confirms the structure. []
- IR spectroscopy: This identifies the functional groups present in the molecule by analyzing their characteristic vibrations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B157244.png)



![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)
![(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B157255.png)




